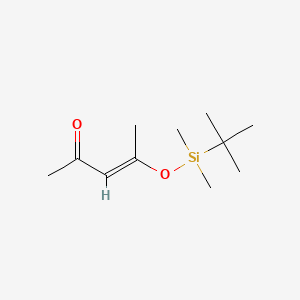
4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one is an organic compound with the molecular formula C11H22O2Si. It is a silyl enol ether, which is a type of compound where a silicon atom is bonded to an oxygen atom that is part of an enol ether group. This compound is often used in organic synthesis due to its reactivity and ability to act as a protecting group for ketones and aldehydes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one typically involves the reaction of pent-3-en-2-one with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like hydrochloric acid (HCl) or hydrofluoric acid (HF) can be used to remove the silyl group.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces the corresponding hydrocarbon or other substituted products.
Scientific Research Applications
4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one primarily involves its role as a protecting group. The tert-butyldimethylsilyl (TBS) group protects the carbonyl functionality of ketones and aldehydes from unwanted reactions during synthetic procedures. The TBS group can be selectively removed under mild acidic or basic conditions, revealing the original carbonyl compound for further reactions .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyldimethylsiloxy-3-penten-2-one: Similar in structure but may have different reactivity and stability.
(tert-Butyldimethylsilyloxy)acetaldehyde: Another silyl enol ether with different applications and reactivity.
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it an excellent protecting group for ketones and aldehydes, allowing for selective reactions in complex synthetic pathways .
Properties
CAS No. |
69404-97-3 |
|---|---|
Molecular Formula |
C11H22O2Si |
Molecular Weight |
214.38 g/mol |
IUPAC Name |
(Z)-4-[tert-butyl(dimethyl)silyl]oxypent-3-en-2-one |
InChI |
InChI=1S/C11H22O2Si/c1-9(12)8-10(2)13-14(6,7)11(3,4)5/h8H,1-7H3/b10-8- |
InChI Key |
ZRVOCNOYAJIAAP-NTMALXAHSA-N |
SMILES |
CC(=CC(=O)C)O[Si](C)(C)C(C)(C)C |
Isomeric SMILES |
C/C(=C/C(=O)C)/O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(=CC(=O)C)O[Si](C)(C)C(C)(C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


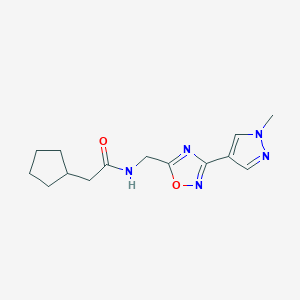
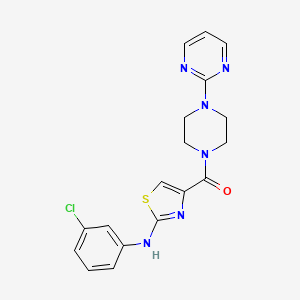
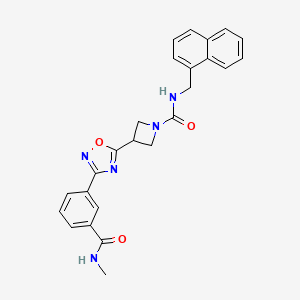
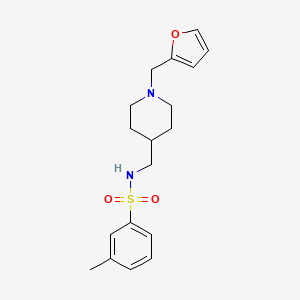
![2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2646482.png)
![(NZ)-N-[anilino(phenyl)methylidene]-4-(2-hydroxyethyl)piperazine-1-carbothioamide](/img/structure/B2646483.png)

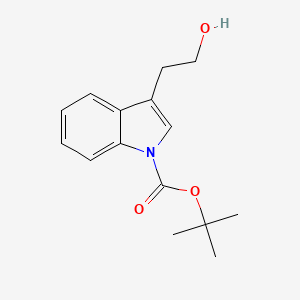
![2-(5-chlorothiophene-2-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2646486.png)
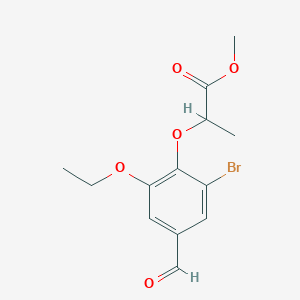
![2-({4-[(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}amino)benzoic acid](/img/structure/B2646490.png)
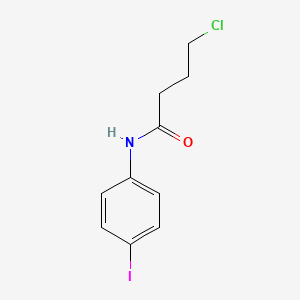
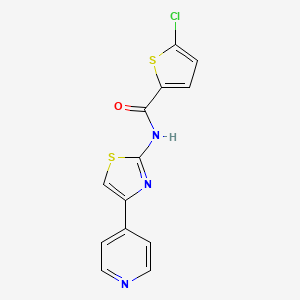
![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2646495.png)
